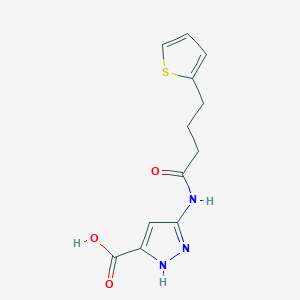
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid, also known as TBCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBCA is a pyrazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB. This inhibition leads to the suppression of various cellular processes that are regulated by the NF-κB pathway, such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has various biochemical and physiological effects, such as the inhibition of tumor growth in vitro and in vivo, the suppression of inflammatory response, and the protection against neurodegeneration. 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
実験室実験の利点と制限
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various biochemical and cellular assays. However, 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has some limitations, such as its low solubility in water, which may require the use of organic solvents for its preparation and use.
将来の方向性
There are several potential future directions for 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid research, such as the development of new synthesis methods that can improve its yield and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action and its effects on various cellular processes. 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid may also have potential applications in the field of nanotechnology, such as the development of 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid-based nanoparticles for drug delivery and imaging purposes.
Conclusion:
In conclusion, 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in various fields. 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid may have potential applications in the treatment of various diseases, as well as in the field of nanotechnology. Further research is needed to fully understand the potential of 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid and its applications in different fields.
合成法
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been synthesized through different methods, including the reaction of 4-thiophene-2-carboxylic acid with 3-aminobutanoyl chloride, followed by cyclization with hydrazine hydrate. Another method involved the reaction of 3-(4-bromobutanoylamino)-1H-pyrazole-5-carboxylic acid with thiophene-2-carboxylic acid under basic conditions. These methods have resulted in the production of 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid with high yields and purity.
科学的研究の応用
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in scientific research, including its use as an inhibitor of the NF-κB pathway, which is involved in various cellular processes such as inflammation, immune response, and apoptosis. 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has also been studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.
特性
IUPAC Name |
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-11(5-1-3-8-4-2-6-19-8)13-10-7-9(12(17)18)14-15-10/h2,4,6-7H,1,3,5H2,(H,17,18)(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAFGIBVOVUWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)NC2=NNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
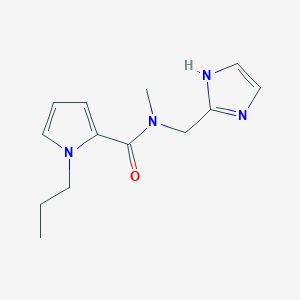
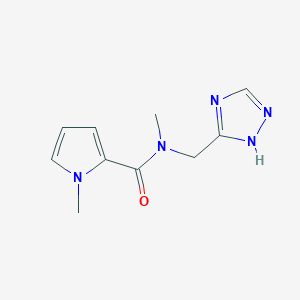
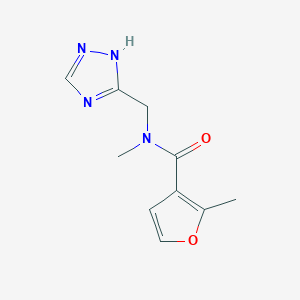

![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
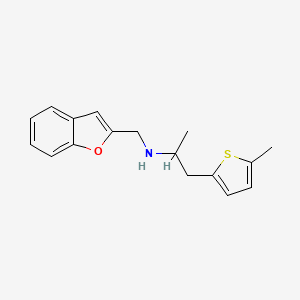
![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)
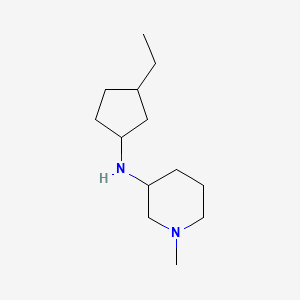
![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)